

The Biflavonoid Morelloflavone/Fukugetin: A Comprehensive Guide to its Biological Activities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fukugetin*

Cat. No.: *B10819961*

[Get Quote](#)

Morelloflavone, also known as **fukugetin**, is a naturally occurring biflavonoid predominantly found in plants of the *Garcinia* genus.^{[1][2]} Extensive research has demonstrated its wide array of pharmacological properties, positioning it as a compound of significant interest for drug development. This guide provides a comprehensive comparison and summary of the biological activities of morelloflavone/**fukugetin**, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals.

Comparative Analysis of Biological Activities

Morelloflavone/**fukugetin** has been extensively studied for its potent antioxidant, anti-inflammatory, anticancer, and antiviral activities. The following sections summarize the quantitative data from various experimental studies.

Antioxidant Activity

Morelloflavone/**fukugetin** exhibits strong antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation.^{[3][4][5]} Its efficacy has been evaluated in various antioxidant assays, as detailed in the table below.

Assay	Test System	IC50 / Activity Value	Reference Compound	Reference Compound Value	Source
DPPH Radical Scavenging	-	IC50 = 49.5 μM	-	-	[2]
DPPH Radical Scavenging	-	58697 \pm 6944 μmol	Trolox	-	[4]
ABTS Radical Scavenging	-	209216 \pm 11723 μmol	Trolox	-	[4]
ORAC	-	293842 \pm 22026 μmol	Trolox	-	[4]
ORAC	-	293842 \pm 22026 μmol	Trolox/100 g	-	[4]
Fe ³⁺ Reduction	-	Absorbance of 0.583 at 400 $\mu\text{g/mL}$	-	-	[2]
Inhibition of LDL Oxidation	Fe ²⁺ -mediated	Strong inhibition	α -tocopherol	Less potent	[3]
Inhibition of LDL Oxidation	Non-metal induced	Strong inhibition	α -tocopherol	Less potent	[3]

Anticancer Activity

The anticancer potential of morelloflavone/fukugetin has been demonstrated in various cancer cell lines, where it inhibits cell proliferation and induces apoptosis.[6][7][8][9][10]

Cell Line	Cancer Type	IC50 Value	Comparison	Source
MCF-7	Breast Cancer	55.84 μ g/mL	Doxorubicin (IC50 = 6.99 μ g/mL)	[6][7]
PC-3	Prostate Cancer	> 100 μ mol/L	-	[8]
HUVECs (endothelial cells)	-	~20 μ mol/L (inhibition of VEGF-induced viability)	-	[8]
Glioma U87	Brain Tumor	Strongest inhibition among tested morelloflavone substances	-	[10]
Glioma C6	Brain Tumor	Strongest inhibition among tested morelloflavone substances	-	[10]

Anti-inflammatory Activity

Morelloflavone/fukugetin exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[8][11][12][13][14][15][16][17]

Assay	Model System	Effect	Source
TPA-induced ear inflammation	Mice	Ameliorated inflammation	[8]
Carrageenan-induced paw edema	Mice	Ameliorated edema	[8]
PGE2 production inhibition	LPS-stimulated RAW 264.7 cells	IC50 < 3.0 μ M for some biflavonoids	[12]
NO production inhibition	LPS-stimulated RAW 264.7 cells	Inhibition observed	[11]
iNOS and COX-2 expression	LPS-stimulated RAW 264.7 cells	Inhibition observed	[11]
Inflammatory cytokine secretion (TNF- α , IL-1 β , IL-6)	LPS-stimulated RAW 264.7 cells	Inhibition observed	[11][14]

Antiviral Activity

Several studies have highlighted the antiviral properties of biflavonoids, including morelloflavone/**fukugetin**, against a range of viruses.[8][18][19][20][21][22]

Virus	Test System	Effect	Source
HIV-1	Phytohemagglutinin-stimulated primary human peripheral blood mononuclear cells	Significant antiviral activity	[8]
Influenza A and B viruses	-	Robustaflavone (a related biflavonoid) showed strong inhibition (EC50 = 2.0 µg/ml for A, 0.2 µg/ml for B)	[20]
Herpes Simplex Virus (HSV-1, HSV-2)	-	Amentoflavone and robustaflavone (related biflavonoids) showed moderate activity	[20]

Enzyme Inhibitory Activity

Morelloflavone/fukugetin has been shown to inhibit the activity of several enzymes implicated in various diseases.[23][24][25][26]

Enzyme	Type	K _i / IC50 Value	Inhibition Type	Source
HMG-CoA reductase	-	K _i = 80.87 ± 0.06 μM (vs HMG-CoA), K _i = 103 ± 0.07 μM (vs NADPH)	Competitive with HMG-CoA, Non-competitive with NADPH	[24]
Human Tissue				
Kallikrein 1 (KLK1)	Serine Peptidase	IC50 = 5.7 μM	Mixed-type	[23][25]
Human Tissue				
Kallikrein 2 (KLK2)	Serine Peptidase	IC50 = 3.2 μM	Mixed-type	[23][25]
Cruzain	Cysteine Protease	K _i = 1.1 μM	Slow reversible, Partial competitive	[26]
Papain	Cysteine Protease	K _i = 13.4 μM	Slow reversible, Hyperbolic mixed-type	[26]
T. cruzi proteases	-	IC50 = 7 μM	-	[26]

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

- Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.

- Compound Treatment: Cells are treated with various concentrations of morelloflavone/**fukugetin** and a control (e.g., doxorubicin) for a specified period (e.g., 24 hours).
- MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
- Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control.[6][7]

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

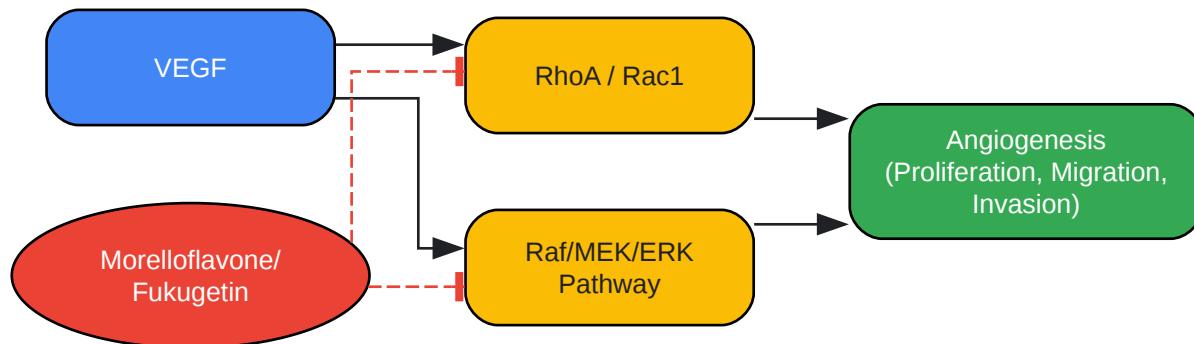
- Reaction Mixture: A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent (e.g., methanol) is prepared.
- Sample Addition: Different concentrations of morelloflavone/**fukugetin** are added to the DPPH solution.
- Incubation: The reaction mixture is incubated in the dark at room temperature for a specific time.
- Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity. The IC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH radicals.[2]

Measurement of Nitric Oxide (NO) Production

This assay is used to assess the anti-inflammatory potential of a compound by measuring the inhibition of NO production in stimulated macrophages.

- Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

- Stimulation and Treatment: Cells are pre-treated with various concentrations of morelloflavone/**fukugetin** for a certain period, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
- Griess Assay: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm). The percentage of NO inhibition is calculated relative to the LPS-stimulated control.[11]

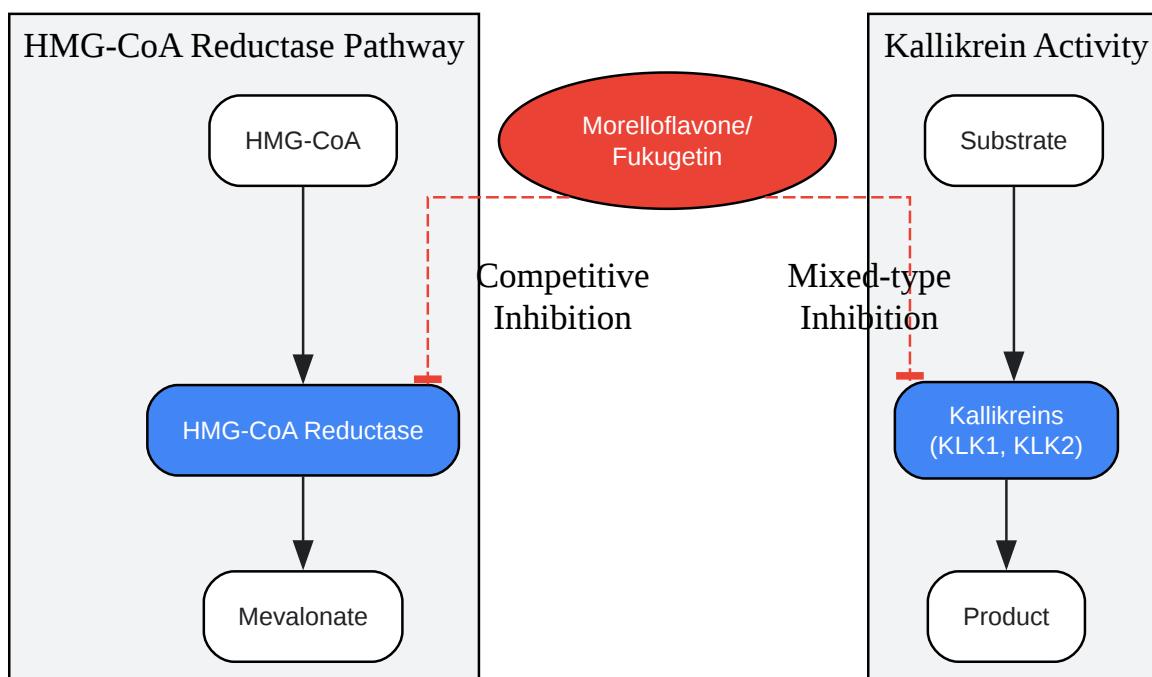

Signaling Pathways and Mechanisms of Action

Morelloflavone/**fukugetin** exerts its biological effects by modulating several key signaling pathways.

Anti-Angiogenic and Anticancer Effects

Morelloflavone/**fukugetin** has been shown to inhibit tumor angiogenesis by targeting Rho GTPases and the Extracellular Signal-Regulated Kinase (ERK) signaling pathways.[8][9] It inhibits the activation of RhoA and Rac1 GTPases and suppresses the phosphorylation and activation of the Raf/MEK/ERK pathway.[8][9] This leads to the inhibition of endothelial cell proliferation, migration, and invasion, which are critical steps in angiogenesis.

In cancer cells, morelloflavone has been suggested to block the activity of Caspase-9, TNF- α , ER- α , and HER-2, contributing to its anticancer effects.[6][7]



[Click to download full resolution via product page](#)

Inhibition of Angiogenesis by Morelloflavone/**Fukugetin**.

Enzyme Inhibition

Morelloflavone/**fukugetin** acts as an inhibitor of HMG-CoA reductase by competing with the substrate HMG-CoA, thereby potentially lowering cholesterol synthesis.[24] Its inhibition of human tissue kallikreins suggests a role in modulating physiological and pathological processes involving these proteases.[23][25]

[Click to download full resolution via product page](#)

Enzyme Inhibition by Morelloflavone/**Fukugetin**.

Conclusion

Morelloflavone, also identified as **fukugetin**, is a biflavonoid with a remarkable spectrum of biological activities. Its potent antioxidant, anti-inflammatory, anticancer, and antiviral properties, supported by a growing body of scientific evidence, make it a promising candidate for the development of novel therapeutic agents. This guide provides a consolidated resource of its demonstrated effects and underlying mechanisms to facilitate future research and drug discovery efforts. Further investigation, particularly in preclinical and clinical settings, is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. Inhibition of human lipoprotein oxidation by morelloflavone and camboginol from *Garcinia dulcis* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical constituents and antioxidant activity of *<i>Garcinia madruno</i>* (Kunth) Hammel - Journal of King Saud University - Science [jksus.org]
- 5. The antioxidant activity of phloretin: the disclosure of a new antioxidant pharmacophore in flavonoids [pubmed.ncbi.nlm.nih.gov]
- 6. The Morelloflavone as Potential Anticancer Agent against MCF-7 Breast Cancer Cell Lines: In vitro and In silico Studies | Semantic Scholar [semanticscholar.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Morelloflavone, a biflavonoid, inhibits tumor angiogenesis by targeting Rho GTPases and ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory Activity of Fucoidan Extracts In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antioxidant and anti-inflammatory activities of quercetin 7-O- β -D-glucopyranoside from the leaves of *Brasenia schreberi* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Antioxidant and Anti-Inflammatory Actions of Polyphenols from Red and White Grape Pomace in Ischemic Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Flavonoids: promising natural compounds against viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antiviral activities of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antiviral activities of biflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. The Antiviral Activity of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 23. elearning.uniroma1.it [elearning.uniroma1.it]
- 24. Morelloflavone from Garcinia dulcis as a novel biflavonoid inhibitor of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The natural flavone fukugetin as a mixed-type inhibitor for human tissue kallikreins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Inhibition of cysteine proteases by a natural biflavone: behavioral evaluation of fukugetin as papain and cruzain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Biflavonoid Morelloflavone/Fukugetin: A Comprehensive Guide to its Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10819961#fukugetin-vs-morelloflavone-biological-activity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com